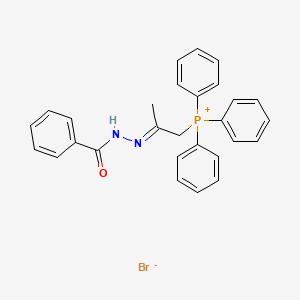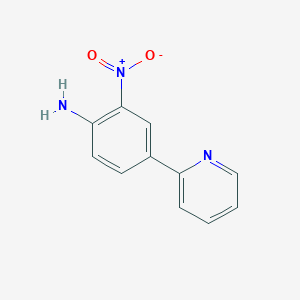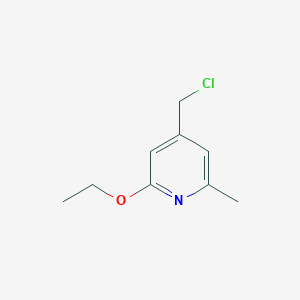
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C34H30BrN2P It is known for its unique structure, which combines a benzoylhydrazono group with a triphenylphosphonium moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of benzoylhydrazine with a suitable alkylating agent, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
科学的研究の応用
Chemistry
In chemistry, (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects by modulating specific pathways. The benzoylhydrazono group may interact with active sites on enzymes, altering their activity and influencing cellular processes.
類似化合物との比較
Similar Compounds
- (2-(Benzhydrylidene-hydrazono)propyl)triphenylphosphonium bromide
- (3,3-Diphenyl-allyl)triphenylphosphonium bromide
- (2-Methoxy-ethyl)triphenylphosphonium bromide
Uniqueness
What sets (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific combination of functional groups. The presence of both the benzoylhydrazono and triphenylphosphonium groups provides unique reactivity and biological activity, making it a versatile tool in scientific research.
特性
CAS番号 |
60661-81-6 |
|---|---|
分子式 |
C28H26BrN2OP |
分子量 |
517.4 g/mol |
IUPAC名 |
[(2E)-2-(benzoylhydrazinylidene)propyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25N2OP.BrH/c1-23(29-30-28(31)24-14-6-2-7-15-24)22-32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,22H2,1H3;1H/b29-23+; |
InChIキー |
SLZFWSLHDOFHMD-BTCGTBLPSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
正規SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)






![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
